18-Methylnonadecanoic acid

Übersicht

Beschreibung

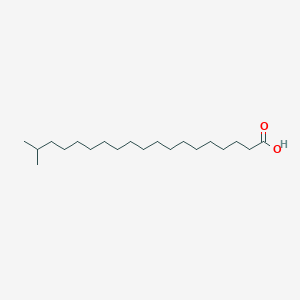

18-Methylnonadecanoic acid is a methyl-branched fatty acid that is a derivative of nonadecanoic acid, with a methyl group substitution at the 18th position . It is a long-chain fatty acid with the molecular formula C20H40O2 and a molar mass of 312.538 g/mol . This compound is known for its role in various biological and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 18-Methylnonadecanoic acid typically involves the methylation of nonadecanoic acid. One common method is the esterification of nonadecanoic acid followed by methylation using methyl iodide in the presence of a base such as potassium carbonate . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of unsaturated fatty acids derived from natural sources. This process includes the catalytic hydrogenation of fatty acids in the presence of a metal catalyst such as palladium or nickel under high pressure and temperature . The resulting saturated fatty acids are then subjected to methylation to obtain this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 18-Methylnonadecanoic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of acyl chlorides or bromides.

Wissenschaftliche Forschungsanwendungen

Nutritional Science

Research indicates that long-chain fatty acids, including 18-methylnonadecanoic acid, may play a role in human health. Studies have suggested potential benefits in:

Cosmetics and Personal Care

Due to its emollient properties, this compound is utilized in cosmetic formulations. It serves as:

- Skin-conditioning agent : Enhancing skin hydration and barrier function.

- Emollient : Providing a smooth application texture in creams and lotions .

Food Industry

In the food sector, this compound is explored for its potential as:

- Flavoring agent : Contributing to the sensory profile of various food products.

- Fat replacer : Offering a healthier alternative to traditional fats in food formulations .

Pharmaceutical Applications

The compound's unique properties make it a candidate for pharmaceutical research, particularly in:

- Drug formulation : As a component in lipid-based drug delivery systems.

- Therapeutic agents : Investigating anti-inflammatory properties associated with long-chain fatty acids .

Case Study 1: Nutritional Impact on Health

A study published in Nutrition Research Reviews explored the effects of various long-chain fatty acids on mood and behavior, indicating that certain fatty acids could influence neurotransmitter pathways related to depression and anxiety disorders . While specific data on this compound was not highlighted, its structural similarities suggest it may have comparable effects.

Case Study 2: Cosmetic Formulation Efficacy

In a comparative study examining different emollients in skin care products, researchers found that formulations containing branched-chain fatty acids like this compound exhibited superior skin hydration compared to linear counterparts. This study underscores the importance of molecular structure in determining efficacy .

Wirkmechanismus

The mechanism of action of 18-Methylnonadecanoic acid involves its integration into lipid bilayers, where it influences membrane fluidity and phase separation. This integration affects the organization of lipid rafts, which in turn modulates the behavior of membrane-associated proteins such as receptors, enzymes, and ion channels . These changes can impact various cellular processes, including signal transduction and ion transport.

Vergleich Mit ähnlichen Verbindungen

Nonadecanoic acid: The parent compound without the methyl substitution.

Eicosanoic acid: A similar long-chain fatty acid with one additional carbon atom.

Stearic acid: Another long-chain saturated fatty acid with 18 carbon atoms.

Uniqueness: 18-Methylnonadecanoic acid is unique due to its methyl-branched structure, which imparts distinct physical and chemical properties compared to its linear counterparts. This branching influences its melting point, solubility, and interaction with biological membranes, making it a valuable compound for specific applications in research and industry .

Biologische Aktivität

18-Methylnonadecanoic acid, a methyl-branched fatty acid, is notable for its unique structural characteristics and potential biological activities. This compound is derived from nonadecanoic acid, with a methyl group at the 18th carbon position. Its chemical formula is . Understanding the biological activity of this compound is crucial for its potential applications in health and disease management.

- Molecular Formula :

- Molecular Weight : 312.53 g/mol

- Hydrophobicity : Very hydrophobic and practically insoluble in water .

Fatty Acid Metabolism

This compound plays a role in fatty acid metabolism, particularly in the context of peroxisomal β-oxidation pathways. Deficiencies in enzymes involved in these pathways can lead to various metabolic disorders, including retinopathy . The compound's structural properties suggest it may influence lipid metabolism and cellular functions.

Neuroprotective Effects

Research indicates that polyunsaturated fatty acids (PUFAs), including branched-chain fatty acids like this compound, may have neuroprotective roles. In patients with schizophrenia, decreased PUFA concentrations correlate with changes in brain structure and function, suggesting that supplementation could be beneficial . This highlights the potential of this compound in modulating neurological health.

Case Studies and Clinical Applications

- Schizophrenia and Lipid Profiles :

- A study examined the relationship between PUFA concentrations and white matter integrity in schizophrenia patients. The findings suggest that lower PUFA levels may be associated with structural brain changes, indicating a need for further investigation into fatty acid supplementation as a therapeutic strategy .

- Metabolomic Studies :

Biological Activity Overview

The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, its structural characteristics suggest interactions with cellular membranes and potential modulation of lipid-related signaling pathways.

Eigenschaften

IUPAC Name |

18-methylnonadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-19(2)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(21)22/h19H,3-18H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDAVJCKGYOYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402678 | |

| Record name | Isoarachidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6250-72-2 | |

| Record name | Isoarachidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-Methylnonadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding 18-Methylnonadecanoic acid in Telfairia pedata seed kernel oil?

A1: The identification of this compound (0.68%) in Telfairia pedata seed kernel oil contributes to the overall characterization of its fatty acid profile. [] While this specific fatty acid's individual bioactivity and properties within the oil haven't been explored in the provided research, its presence adds to the understanding of the oil's potential nutritional value. Further research is needed to elucidate the specific contribution of this compound to the oil's properties and potential health benefits.

Q2: Are there any similar studies analyzing the fatty acid composition of other plant materials using GC-MS?

A2: Yes, the research on Tamarindus indica seeds [] exemplifies a comparable analysis using Gas Chromatography-Mass Spectrometry (GC-MS) to identify fatty acids. This technique is widely employed in lipid analysis due to its sensitivity and ability to separate and identify individual components within complex mixtures like plant oils. The identification of various saturated and unsaturated fatty acids in both Telfairia pedata and Tamarindus indica highlights the applicability of GC-MS in characterizing the lipid profiles of diverse plant species, contributing valuable data for nutritional and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.